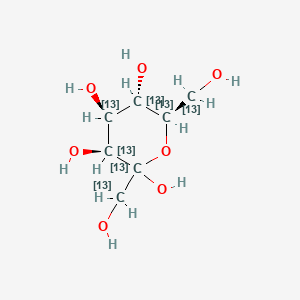

D-Mannoheptulose-13C7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

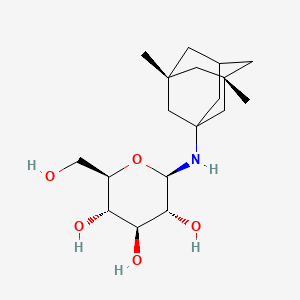

D-Mannoheptulose-13C7: is a heptose, a seven-carbon monosaccharide, and a ketose, characterized by the presence of a carbonyl group on a secondary carbon. This compound is a labeled version of D-Mannoheptulose, where all seven carbon atoms are replaced with the isotope carbon-13. It is primarily known for its role as a hexokinase inhibitor, which makes it significant in various biochemical and medical research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Mannoheptulose-13C7 can be synthesized through isotopic labeling techniques, where carbon-13 is incorporated into the heptose structure. The specific synthetic routes and reaction conditions for this labeled compound are proprietary and often involve complex organic synthesis methods.

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as avocados, followed by isotopic labeling. One method involves the use of ion exchange resins for separation and purification, where an extracting solution of avocado is loaded into calcium ion-exchange resin, followed by elution with water and alcohol precipitation to obtain high-purity D-Mannoheptulose .

Análisis De Reacciones Químicas

Types of Reactions: D-Mannoheptulose-13C7 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert it into sugar alcohols.

Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts or specific reagents.

Major Products:

Oxidation: Produces heptonic acids.

Reduction: Produces heptitols.

Substitution: Results in various substituted heptoses depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry: D-Mannoheptulose-13C7 is used as a tracer in metabolic studies due to its labeled carbon atoms, allowing researchers to track its metabolic pathways.

Biology: It is employed in studies involving glucose metabolism and glycolysis inhibition. Its ability to inhibit hexokinase makes it valuable in understanding cellular energy production and metabolic regulation .

Medicine: this compound has shown potential in cancer research, particularly in inhibiting the glycolysis pathway in cancer cells, thereby reducing their proliferation and inducing apoptosis .

Industry: In the food industry, it is explored for its potential as a nutraceutical, particularly in weight management and diabetes control due to its effects on glucose metabolism .

Mecanismo De Acción

D-Mannoheptulose-13C7 exerts its effects primarily through the inhibition of hexokinase, the enzyme responsible for the first step in glycolysis, which is the phosphorylation of glucose to glucose-6-phosphate. By inhibiting hexokinase, this compound prevents the breakdown of glucose, leading to reduced ATP production and glycolytic flux. This inhibition affects cellular energy balance and can induce apoptosis in cancer cells by disrupting their metabolic pathways .

Comparación Con Compuestos Similares

D-Glucose: A common hexose sugar involved in glycolysis.

D-Fructose: Another hexose sugar that enters glycolysis after conversion to fructose-6-phosphate.

D-Glucosamine: A hexokinase inhibitor similar to D-Mannoheptulose.

Uniqueness: D-Mannoheptulose-13C7 is unique due to its seven-carbon structure and isotopic labeling, which allows for precise tracking in metabolic studies. Unlike common hexoses, its primary role as a hexokinase inhibitor makes it particularly valuable in research focused on glycolysis inhibition and metabolic regulation .

Propiedades

Fórmula molecular |

C7H14O7 |

|---|---|

Peso molecular |

217.13 g/mol |

Nombre IUPAC |

(3S,4S,5S,6R)-2,6-bis(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C7H14O7/c8-1-3-4(10)5(11)6(12)7(13,2-9)14-3/h3-6,8-13H,1-2H2/t3-,4-,5+,6+,7?/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |

Clave InChI |

HAIWUXASLYEWLM-SACPJIFKSA-N |

SMILES isomérico |

[13CH2]([13C@@H]1[13C@H]([13C@@H]([13C@@H]([13C](O1)([13CH2]O)O)O)O)O)O |

SMILES canónico |

C(C1C(C(C(C(O1)(CO)O)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![rel-(3S,3aR,6aS)-tert-Butyl 3-Aminohexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B13853612.png)

![(1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-O-[1-C-[4-chloro-3-[(4-ethoxyphenyll)methyl]phenyl]-D-glucopyranosyl]-D-glucitol](/img/structure/B13853620.png)

![5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole](/img/structure/B13853630.png)

![N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide;hydrochloride](/img/structure/B13853652.png)

![6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13853680.png)

![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)

![7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13853690.png)

![methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)